molecular formula C15H22O4 B3098561 3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid CAS No. 1338494-81-7

3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid

Cat. No.: B3098561
CAS No.: 1338494-81-7
M. Wt: 266.33 g/mol
InChI Key: OEKJQIHCFXVXMT-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound features two carboxylic acid groups and two methyl groups attached to the adamantane core. The presence of these functional groups imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid typically involves the functionalization of adamantane. One common method is the carboxylation of 5,7-dimethyladamantane using a carboxylating agent such as carbon dioxide in the presence of a strong base like sodium hydride. The reaction is carried out under high pressure and elevated temperatures to facilitate the incorporation of carboxyl groups.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available adamantane. The initial step involves selective methylation to introduce the methyl groups at the 5 and 7 positions. This is followed by carboxylation to introduce the carboxylic acid groups. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid groups can yield alcohols.

    Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Introduction of halogenated or other substituted derivatives.

Scientific Research Applications

3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The unique structure of the adamantane core allows the compound to fit into specific binding sites, affecting the function of the target molecules. Pathways involved may include inhibition of viral replication or disruption of cancer cell metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Adamantane-1-carboxylic acid
  • 5,7-Dimethyladamantane
  • 1,3-Dicarboxyadamantane

Uniqueness

3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid is unique due to the presence of both carboxylic acid and methyl groups on the adamantane core. This combination of functional groups imparts distinct chemical properties, making it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.

Biological Activity

3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid is a compound belonging to the adamantane family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features two carboxylic acid groups and two methyl groups on an adamantane scaffold. This unique structure contributes to its solubility and biological interactions. The molecular formula is C13H18O4C_{13}H_{18}O_4, and its molecular weight is approximately 238.28 g/mol.

Anticancer Properties

Research indicates that derivatives of adamantane compounds exhibit significant anticancer activity. A study highlighted the cytotoxic effects of related adamantane derivatives on various cancer cell lines, demonstrating their potential as therapeutic agents in oncology . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Adamantane derivatives have been studied for their neuroprotective properties. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases .

Antimicrobial Activity

Some studies suggest that carboxymethylated adamantanes possess antimicrobial properties. The presence of carboxylic acid groups may enhance their interaction with microbial membranes, leading to increased efficacy against various pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways that regulate cell growth and survival, such as the PI3K/Akt and MAPK pathways.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits cytotoxic effects on glioblastoma cell lines with IC50 values in the low micromolar range .
  • Neuroprotective Studies : In models of oxidative stress, this compound has been shown to reduce neuronal cell death by modulating antioxidant defenses .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects against oxidative stress
AntimicrobialEffective against certain pathogens

Properties

IUPAC Name

3-(carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-12-4-13(2)6-14(5-12,3-10(16)17)9-15(7-12,8-13)11(18)19/h3-9H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKJQIHCFXVXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid
Reactant of Route 2
3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid
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3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid
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3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid
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3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid
Reactant of Route 6
3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid

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